5-Phenyleicosane
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Overview
Description
5-Phenyleicosane, also known as benzene, (1-butylhexadecyl)-, is a hydrocarbon compound with the molecular formula C26H46. It is a member of the alkylbenzene family, characterized by a long eicosane chain attached to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-bromoeicosane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyleicosane undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be hydrogenated to reduce the phenyl group to a cyclohexyl group using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, elevated pressure and temperature.
Substitution: HNO3, H2SO4, Cl2, Br2, varying temperatures and solvents.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
5-Phenyleicosane has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain alkylbenzenes in various chemical reactions and processes.
Biology: Investigated for its potential role in biological membranes and lipid interactions due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 5-Phenyleicosane involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long eicosane chain allows the compound to embed itself within lipid bilayers, affecting membrane fluidity and permeability. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function .
Comparison with Similar Compounds
- 1-Phenyleicosane
- 2-Phenyleicosane
- 4-Phenyleicosane
- 11-Phenyl-heneicosane
Comparison: 5-Phenyleicosane is unique due to the position of the phenyl group on the fifth carbon of the eicosane chain. This specific positioning influences its chemical reactivity and physical properties compared to other phenyleicosane isomers. For example, 1-Phenyleicosane has the phenyl group at the terminal position, resulting in different steric and electronic effects .
Properties
CAS No. |
2400-04-6 |
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Molecular Formula |
C26H46 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
icosan-5-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-22-25(21-6-4-2)26-23-19-17-20-24-26/h17,19-20,23-25H,3-16,18,21-22H2,1-2H3 |
InChI Key |
KINRJYWUZLHOKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
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